molecular formula C11H9BrO B1280191 2-Bromo-1-methoxynaphthalene CAS No. 62012-54-8

2-Bromo-1-methoxynaphthalene

Cat. No. B1280191
CAS RN: 62012-54-8
M. Wt: 237.09 g/mol
InChI Key: UOVMWQHKZYGAGR-UHFFFAOYSA-N
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Description

2-Bromo-1-methoxynaphthalene is a compound of interest in various fields of chemistry and pharmacology due to its potential applications as an intermediate in the synthesis of pharmaceuticals and other organic molecules. The compound has been studied for its spectroscopic properties, synthesis methods, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

Several methods have been developed for the synthesis of naphthalene derivatives. A practical synthesis of 2-Bromo-6-methoxynaphthalene, a closely related compound, has been reported as an important intermediate for non-steroidal anti-inflammatory agents. This synthesis has been achieved using environmentally benign reagents and conditions, highlighting the importance of sustainable practices in chemical synthesis . Another study describes a new method for synthesizing 2-phenylnaphthalenes from styryl-2-methoxybenzenes, which involves a TFA catalyzed C-C bond cleavage and a Diels-Alder cycloaddition, demonstrating the versatility of naphthalene derivatives in organic synthesis .

Molecular Structure Analysis

The molecular structure of 2-bromo-6-methoxynaphthalene has been analyzed using spectroscopic techniques and theoretical calculations. The molecule exhibits a nearly planar structure with the methoxy group adopting a syn-periplanar conformation. This conformation is characteristic of the α-methoxynaphthalene moiety, as revealed by a search of the Cambridge Structural Database . The stability of the structure has been explained through intramolecular transitions and delocalization of electron density .

Chemical Reactions Analysis

Naphthalene derivatives undergo various chemical reactions that are useful in synthetic chemistry. For instance, 2-bromoacetyl-6-methoxynaphthalene has been used as a fluorescent labeling reagent for HPLC analysis of carboxylic acids, indicating its reactivity and utility in analytical applications . The reaction of bromomethylnaphthalenes with Fe2(CO)9 leads to a π-complex with a trimethylenemethane-type ligand, showcasing the complex's reactivity and potential as a ligand in organometallic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-6-methoxynaphthalene have been studied extensively. The compound's vibrational, electronic, and charge transfer properties were investigated using DFT methods, revealing an energy gap of 4.208 eV, which indicates molecular stability. The reactive sites of the molecule were predicted using various computational techniques, and the compound was found to exhibit anti-cancer activities, suggesting its potential as a pharmaceutical product . Additionally, the compound's fluorescence properties have been utilized in the development of analytical methods for the detection of biologically active carboxylic acids .

Scientific Research Applications

Enantioselective Aziridination of Styrene Derivatives

  • Application Summary: 2-Bromo-1-methoxynaphthalene is used as a reagent to synthesize a catalyst for highly enantioselective aziridination of styrene derivatives .
  • Methods of Application: The specific experimental procedures and technical details may vary, but generally, this involves the reaction of 2-Bromo-1-methoxynaphthalene with styrene derivatives in the presence of a catalyst . The process is typically carried out under controlled conditions in a laboratory setting.
  • Results or Outcomes: The outcome of this application is the production of aziridines, which are three-membered nitrogen-containing cyclic molecules. These molecules are important synthetic targets due to their substantial ring strain and resultant proclivity towards ring-opening reactions .

Preparation of Biaryls or Biheterocycles by Palladium-Catalyzed Ullmann Coupling

  • Application Summary: 2-Bromo-1-methoxynaphthalene can also be used to prepare biaryls or biheterocycles by palladium-catalyzed Ullmann coupling .
  • Methods of Application: The Ullmann coupling is a type of cross-coupling reaction, where 2-Bromo-1-methoxynaphthalene is reacted with another aryl compound in the presence of a palladium catalyst .
  • Results or Outcomes: The result of this application is the formation of biaryl or biheterocyclic compounds, which are commonly used in the synthesis of various organic compounds .

Safety And Hazards

The safety information for 2-Bromo-1-methoxynaphthalene indicates that it may be harmful if swallowed, inhaled, or comes into contact with skin . It may cause eye irritation, skin irritation, and respiratory irritation . Precautionary measures include avoiding breathing vapors or mists, avoiding contact with skin and eyes, and washing thoroughly after handling .

properties

IUPAC Name

2-bromo-1-methoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO/c1-13-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVMWQHKZYGAGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50504361
Record name 2-Bromo-1-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-methoxynaphthalene

CAS RN

62012-54-8
Record name 2-Bromo-1-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-naphthol was converted into 2-bromo-1-naphthol by reaction with a slurry of N-bromo-t-butylamine at -78° C. according to the procedure described in Pearson, Wysong, Breder, J. Org. Chem. 32, 2358 (1967). To a solution of 1 mole (crude) of the bromonaphthol in 750 mL of acetone was added 175 g of potassium carbonate. Over a 2-hous period, 95 mL of dimethylsulate was added dropwise to the mechanically stirred reaction mixture. The resulting slurry was stirred at 25° C. overnight. The solids were filtered and the solution was stripped to yield a dark brown oil. Initial purification was accomplished by vacuum distillation (80°-120° C., 0.2 Torr) followed by further purification by HPLC with hexane to yield 145 g of 2-bromo-1-methoxynaphthalene as a pale yellow oil. NMR confirmed the structure.
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Synthesis routes and methods II

Procedure details

1-naphthol was converted into 2-bromo-1-naphthol by reaction with a slurry of N-bromo-t-butylamine at -78° C. according to the procedure described in Pearson, Wysong, Breder, J. Org. Chem., 32, 2358 (1967). To a solution of 1 mole (crude) of the bromonaphthol in 750 mL of acetone was added 175 g of potassium carbonate. Over a 2-hour period, 95 mL of dimethylsulfate was added dropwise to the mechanically stirred reaction mixture. The resulting slurry was stirred at 25° C. overnight. The solids were filtered and the solution was stripped to yield a dark brown oil. Initial purification was accomplished by vacuum distillation (80-120° C., 0.2 Torr) followed by further purification by HPLC with hexane to yield 145 g of 2-bromo-1-methoxynaphthalene as a pale yellow oil. NMR confirmed the structure.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
RW Baker, Z Brkic, MV Sargent… - Australian Journal of …, 2000 - CSIRO Publishing
… 2-Bromo-1methoxynaphthalene (6)25 was prepared by methylation of 2-bromo-1-naphthalenol available by bromination of 1-naphthalenol.2-Bromo-1-methylnaphthalene (7) was …
Number of citations: 27 www.publish.csiro.au
ZZ CHU, D WANG, HW WU… - Acta Physico-Chimica …, 2016 - ingentaconnect.com
Although considerable improvements have been achieved in novel materials and device architectures for organic light-emitting diodes (OLEDs), great challenges remain in efficiency, …
Number of citations: 2 www.ingentaconnect.com
C Reynolds - 2010 - wiredspace.wits.ac.za
The first part of this dissertation deals with employing the use of multi-component coupling reactions (MCC) for the synthesis of large diverse compound libraries. A review of selected …
Number of citations: 6 wiredspace.wits.ac.za
M Stephan, D Šterk, B Modec… - The Journal of Organic …, 2007 - ACS Publications
The ring opening of enantiomerically pure 3,4-dimethyl-2,5-diphenyl-1,3,2-oxazaphospholidine-2-borane (1) with a variety of bulky aryllithium reagents was studied. Our results are not …
Number of citations: 26 pubs.acs.org
Y He, H Dou, D Gao, T Wang, M Zhang, H Wang… - Bioorganic & Medicinal …, 2019 - Elsevier
Fatty acid binding protein 4 (FABP4) and fatty acid binding protein 5 (FABP5) are mainly expressed in adipocytes and/or macrophages and play essential roles in energy metabolism …
Number of citations: 9 www.sciencedirect.com
JR Howard - 2023 - repositories.lib.utexas.edu
High-throughput screening (HTS) of asymmetric transformations is vital to the development of modern pharmaceuticals and fine chemicals. Enantiomeric excess (ee) determination of …
Number of citations: 0 repositories.lib.utexas.edu
PD Fancy - 2007 - era.library.ualberta.ca
… 2,4Dibromo-1-methoxynaphthalene, 61, was treated with Pd/C and one equivalent of triethylsilane, based on a literature procedure for 2 -bromo-1-methoxynaphthalene …
Number of citations: 0 era.library.ualberta.ca
A Mazzanti, M Chiarucci, KW Bentley… - The Journal of Organic …, 2014 - ACS Publications
… (7) Following our previously reported protocol for the transformation of readily available 1-naphthol (1) into 2-bromo-1-methoxynaphthalene (3) and 1-methoxy-2-naphthylboronic acid (4…
Number of citations: 12 pubs.acs.org

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